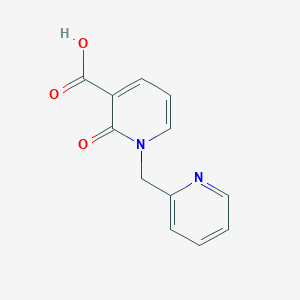

2-氧代-1-(吡啶-2-基甲基)-1,2-二氢吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid" is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is a structural motif found in various synthetic targets due to its potential biological activity. The papers provided discuss the synthesis and properties of related compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related 2-oxo-1,2-dihydropyridine derivatives has been explored through various methods. For instance, a one-pot synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been developed using ball milling under solvent-free and catalyst-free conditions, which is an environmentally friendly approach . Another study describes the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids, which could potentially be adapted for the synthesis of the compound . Additionally, a sequential aza-Wittig/cycloaddition/ring-transformation mechanism has been reported for the synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, which may provide insights into the synthesis of complex pyridine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single-crystal X-ray diffraction, revealing a ketonic configuration without a betaine structure and the presence of intermolecular hydrogen bonds . This suggests that similar characterization methods could be applied to the compound of interest to determine its molecular configuration and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of related compounds under different conditions has been studied. Acid-catalyzed ring opening in pyrrolidine derivatives has been observed, leading to the formation of various products such as dibenzoxanthenes and diarylmethanes . This indicates that the compound may also undergo ring transformations under acidic conditions, which could be useful for further functionalization or for understanding its stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the crystal structure investigation of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide revealed the importance of hydrogen bonding and π-π electron interactions in the molecular packing . These findings suggest that similar intermolecular forces may influence the physical properties of the compound , such as solubility, melting point, and crystal formation.

科学研究应用

氢键研究一项研究重点关注相关 1,2-二烷基-4-氧代-1,4-二氢吡啶-3-氧乙酸中的氢键,包括与 2-氧代-1-(吡啶-2-基甲基)-1,2-二氢吡啶-3-羧酸在结构上相似的化合物。该研究发现了这些化合物中强氢键的证据,这对于理解它们的化学行为以及在制药和材料科学等各个领域的潜在应用至关重要 (Dobbin 等人,1993).

合成方法另一个重要的应用是在合成新化合物中。例如,开发了一种高产率的一锅球磨法来合成 2-氧代-1,2-二氢吡啶-3-羧酸的新衍生物。这种方法因其无溶剂和无催化剂的条件而具有环境和经济效益,这对于可持续化学实践至关重要 (M'hamed,2015).

光谱性质吡啶羧酸衍生物的光谱性质,包括与 2-氧代-1-(吡啶-2-基甲基)-1,2-二氢吡啶-3-羧酸相似的化合物,已得到广泛研究。这些性质对于理解这些化合物的电子结构及其在光电和传感器开发等领域的潜在应用至关重要 (Devi 等人,2020).

晶体结构分析还对类似化合物的晶体结构进行了研究,提供了对其分子构型的见解。这些知识对于开发具有特定性质的材料至关重要,例如药物、催化剂和电子器件的材料 (赵经贵,2005).

安全和危害

未来方向

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, its physical and chemical properties could be studied in more detail. This could potentially lead to the development of new drugs or other useful compounds .

作用机制

Target of Action

Similar compounds have been found to interact with ampa-type ionotropic glutamate receptors .

Mode of Action

Compounds with similar structures have been found to act as noncompetitive antagonists of ampa-type ionotropic glutamate receptors . They inhibit AMPA-induced increases in intracellular Ca2+ and selectively block AMPA receptor-mediated synaptic transmission, thus reducing neuronal excitation .

Biochemical Pathways

The inhibition of ampa receptors can affect glutamatergic neurotransmission, which plays a crucial role in the central nervous system .

Pharmacokinetics

Similar compounds have shown good oral bioavailability and a half-life suitable for once-daily dosing .

Result of Action

The inhibition of ampa receptors can reduce neuronal excitation, which may have therapeutic effects in conditions such as epilepsy .

属性

IUPAC Name |

2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQQRWQKKUWSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)

![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)

![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)